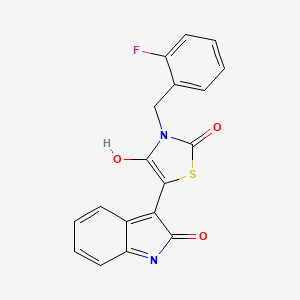![molecular formula C15H11N3O4 B12497284 1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyanophenyl group, a carbamoyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyanophenyl group and the pyridine ring. Common synthetic routes may include:
Nitration and Reduction: Starting with a phenyl compound, nitration followed by reduction can introduce the cyanophenyl group.
Cyclization: Formation of the pyridine ring often involves cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyridine ring.
1-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}BENZENE-3-CARBOXYLIC ACID: Similar structure but with a benzene ring instead of a pyridine ring.
特性
分子式 |
C15H11N3O4 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
1-[2-(3-cyanoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c16-7-10-2-1-3-12(6-10)17-13(19)9-18-8-11(15(21)22)4-5-14(18)20/h1-6,8H,9H2,(H,17,19)(H,21,22) |
InChIキー |
VSRZDEHWPAIDOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



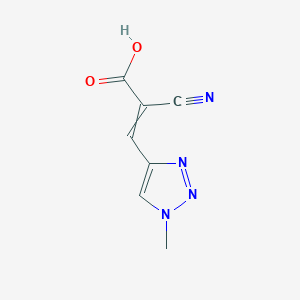
![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)
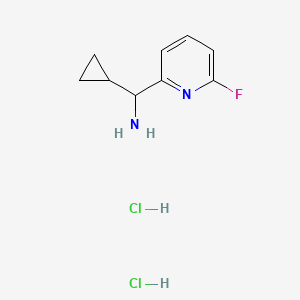
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12497229.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
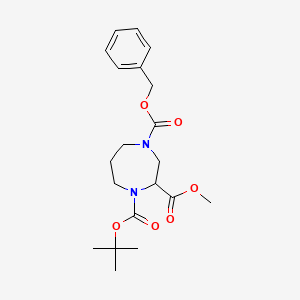
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
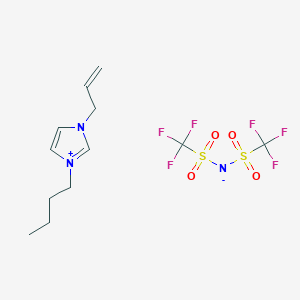
![N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
